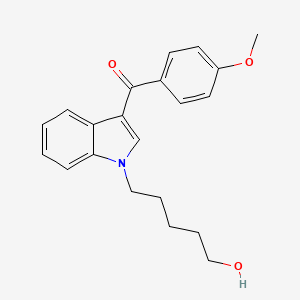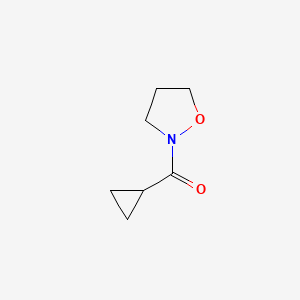
RCS-4 N-(5-羟基戊基) 代谢物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RCS-4 N-(5-hydroxypentyl) metabolite is a potential metabolite of RCS-4 . RCS-4 is a synthetic cannabinoid that has been detected in herbal mixtures . This metabolite is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures meant to mimic cannabis .
Synthesis Analysis
RCS-4 N-(5-hydroxypentyl) metabolite is a major urinary metabolite of RCS-4, characterized by O-demethylation/monohydroxylation of the N-pentyl chain . Its metabolism has been derived using GC-MS analysis .Molecular Structure Analysis
The molecular formula of RCS-4 N-(5-hydroxypentyl) metabolite is C21H23NO3 . The formal name of this compound is (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methoxyphenyl)-methanone .Physical And Chemical Properties Analysis
The molecular weight of RCS-4 N-(5-hydroxypentyl) metabolite is 337.4 . The solubility of this compound in DMF is 5 mg/ml, in DMSO is 3 mg/ml, and in Ethanol is 10 mg/ml .科学研究应用
Synthetic Cannabinoid Research
RCS-4 N-(5-hydroxypentyl) metabolite is structurally similar to certain JWH compounds, which are synthetic cannabinoids used in herbal mixtures meant to mimic cannabis . This makes it a valuable compound for studying the effects and mechanisms of synthetic cannabinoids.
Metabolite Studies
As a potential metabolite of RCS-4, this compound can be used in studies investigating the metabolism of synthetic cannabinoids . Understanding how these substances are metabolized can provide insights into their effects and potential risks.
Internal Standard for Quantification
RCS-4 N-(5-hydroxypentyl) metabolite can be used as an internal standard for the quantification of RCS-4 by GC- or LC-MS . This can help improve the accuracy and reliability of measurements in research studies.
Drug Testing and Forensics
Given its presence in herbal mixtures, this metabolite could potentially be used as a marker in drug testing to detect the use of certain synthetic cannabinoids .
Pharmacological Research
The study of this metabolite can contribute to pharmacological research, particularly in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids .
Regulatory and Legal Purposes
This metabolite falls under Controlled Substance legislation . Therefore, its study is crucial for regulatory and legal purposes, including the development of policies and guidelines related to synthetic cannabinoids.
作用机制
Target of Action
RCS-4 N-(5-hydroxypentyl) metabolite is structurally similar to certain JWH compounds, which are synthetic cannabinoids . These compounds are designed to mimic the effects of cannabis and are known to target the cannabinoid receptors in the body .
Mode of Action
It is known that synthetic cannabinoids like rcs-4 interact with the cannabinoid receptors, particularly cb1 and cb2 . The interaction with these receptors can lead to a variety of physiological effects, including changes in mood, perception, and appetite .
Biochemical Pathways
The biochemical pathways affected by RCS-4 N-(5-hydroxypentyl) metabolite are likely to be similar to those affected by other synthetic cannabinoids. These can include the endocannabinoid system, which plays a role in a wide range of physiological processes, including pain sensation, mood, and memory .
Pharmacokinetics
It is known that this metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis . This suggests that the compound may undergo extensive metabolism in the body, which could affect its bioavailability.
Result of Action
The molecular and cellular effects of RCS-4 N-(5-hydroxypentyl) metabolite’s action are likely to be diverse, given the wide range of physiological processes regulated by the cannabinoid receptors . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of RCS-4 N-(5-hydroxypentyl) metabolite. For example, factors such as the presence of other substances, the pH of the environment, and the temperature can affect the compound’s stability and its interaction with its targets .
属性
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWYBPFQLBKGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043065 |
Source


|
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RCS-4 N-(5-hydroxypentyl) metabolite | |
CAS RN |
1379604-66-6 |
Source


|
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)

![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)



